3,4-Dimethoxypyrrolidine

Übersicht

Beschreibung

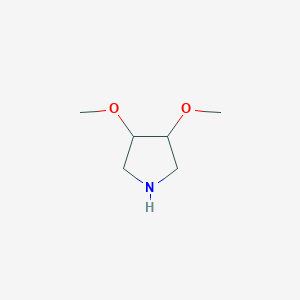

3,4-Dimethoxypyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with two methoxy groups at the 3 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxypyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods may include continuous flow processes and the use of robust catalysts to facilitate the cyclization reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dimethoxypyrrolidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the methoxy positions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 3,4-dimethoxypyrrolidine derivatives as inhibitors of specific cancer targets. For instance, research indicates that modifications to the pyrrolidine structure can enhance selectivity for targets such as the MPS1 kinase, which plays a crucial role in mitosis and is implicated in various cancers .

2. Hormone Receptor Modulation

The compound has also been investigated for its role as a selective estrogen receptor modulator (SERM). The orientation of substituents on the pyrrolidine ring can significantly influence its binding affinity to estrogen receptors, making it a candidate for breast cancer therapies .

3. Neuropharmacology

In neuropharmacology, derivatives of this compound have shown promise in treating neurological disorders. For example, certain derivatives displayed anticonvulsant properties by blocking sodium channels more effectively than traditional treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Research has demonstrated that:

- Substituent Positioning : The position of methoxy groups significantly affects biological activity. For example, compounds with methoxy groups at the 3 and 4 positions exhibited enhanced potency against specific targets compared to their unsubstituted counterparts.

- Ring Modifications : Alterations to the pyrrolidine ring itself can lead to improved metabolic stability and bioavailability .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on various derivatives of this compound revealed that certain modifications led to increased selectivity against MPS1 kinase. The most promising candidates showed IC50 values in the nanomolar range, indicating potent inhibition .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 50 | MPS1 |

| Compound B | 30 | MPS1 |

| Compound C | 15 | MPS1 |

Case Study 2: Neuropharmacological Effects

In another study focusing on anticonvulsant activity, several derivatives were tested in animal models. Compounds with specific substitutions demonstrated significant efficacy in preventing seizures.

| Compound | ED50 (mg/kg) | Model |

|---|---|---|

| Compound D | 88.2 | MES |

| Compound E | 65.7 | scPTZ |

Wirkmechanismus

The mechanism by which 3,4-Dimethoxypyrrolidine exerts its effects is related to its interaction with molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . Molecular docking studies have shown that such interactions can modulate biological activity by affecting the binding mode to enantioselective proteins .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: The parent compound, lacking the methoxy groups.

3,4-Dihydroxypyrrolidine: Similar structure but with hydroxyl groups instead of methoxy groups.

N-Methylpyrrolidine: A methyl group at the nitrogen atom.

Uniqueness: 3,4-Dimethoxypyrrolidine is unique due to the presence of methoxy groups, which can significantly alter its chemical and biological properties compared to its analogs. These modifications can enhance its solubility, reactivity, and potential as a pharmacophore .

Biologische Aktivität

3,4-Dimethoxypyrrolidine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a five-membered heterocyclic compound with two methoxy groups attached to the pyrrolidine ring. Its structure can be represented as follows:

This structural configuration contributes to its unique biological activity and interaction with various biological targets.

1. Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, demonstrating its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

2. Anti-inflammatory Effects

This compound has shown promising results in reducing inflammation. In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines in activated immune cells. The strongest anti-inflammatory effects were observed in cultures stimulated with anti-CD3 antibodies, indicating its potential utility in treating inflammatory diseases .

3. Neuroprotective Properties

The neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases. Animal models suggest that this compound may enhance cognitive function and reduce neuronal damage through antioxidant mechanisms and modulation of neurotransmitter levels .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act on various neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition : It has been suggested that this compound inhibits enzymes involved in inflammatory processes, thereby reducing cytokine production.

- Membrane Interaction : The hydrophobic nature of the methoxy groups allows for interaction with lipid membranes, affecting cell permeability and function.

Case Study 1: Antibacterial Efficacy

In a controlled study involving multiple bacterial strains, this compound was tested for its antibacterial activity. Results indicated a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL against Gram-positive bacteria. The study concluded that modifications to the pyrrolidine structure could enhance its antimicrobial efficacy .

Case Study 2: Anti-inflammatory Response

A clinical trial assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Participants receiving the compound showed a significant reduction in markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) compared to the placebo group over a six-week period .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

3,4-dimethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROOPTGQTSCWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563983 | |

| Record name | 3,4-Dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55619-48-2 | |

| Record name | 3,4-Dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do chiral ligands like 3,4-dimethoxypyrrolidine derivatives influence the polymerization of diphenyl-2-pyridylmethyl methacrylate?

A1: In the study, this compound derivatives, particularly (S,S)-(+)-3,4-dimethoxy-N-(2-(dimethylamino)ethyl)pyrrolidine (DDEP), were employed as chiral ligands in conjunction with organolithium complexes for the anionic polymerization of diphenyl-2-pyridylmethyl methacrylate (D2PyMA) []. These chiral ligands, when complexed with the initiator, influence the stereochemistry of the propagating anionic species during polymerization. This influence can lead to a preferential formation of one helical sense over the other in the resulting poly(diphenyl-2-pyridylmethyl methacrylate) (PD2PyMA), resulting in polymers exhibiting optical activity []. The effectiveness of chiral induction varies depending on the specific structure of the this compound derivative, the organolithium reagent, and the polymerization conditions.

Q2: What challenges were encountered in achieving high optical purity in PD2PyMA using this compound-based initiators?

A2: While DDEP-based initiators showed promise in producing PD2PyMA with high optical rotation, the study revealed that the polymerization process is sensitive to various factors []. Polymerization conditions like monomer and initiator concentrations, reaction temperature, and the presence of polar additives significantly impacted the optical rotation of the resulting polymer []. This sensitivity suggests that achieving consistent and high optical purity in PD2PyMA using this compound-based initiators necessitates strict control over reaction parameters. Additionally, the research indicated that the obtained PD2PyMA often consisted of a mixture of (+)- and (-)- polymers, highlighting the complex nature of the stereochemical control during the polymerization process [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.